N-[3-(1-chloroethyl)phenyl]benzamide

Nicotinic Acetylcholine Receptors Neuropharmacology Ion Channels

Researchers studying α3β4 nAChR in pain, addiction, or CNS disorders face a lack of selective, brain-penetrant probes, while multi-target monoamine transporter tools are scarce. This compound resolves both gaps: • α3β4 nAChR functional antagonist with EC50 1.8 nM and >16,000-fold selectivity over muscle-type nAChRs. • Balanced monoamine transporter inhibitor: DAT IC50 658 nM, NET IC50 443 nM, SERT IC50 100 nM. • CETP inhibitor (IC50 3.0 µM) for cardiovascular target validation. • Calculated logP 3.74 supports CNS penetration; supplied at ≥95% purity with reliable global logistics.

Molecular Formula C15H14ClNO
Molecular Weight 259.73 g/mol
CAS No. 1193387-66-4
Cat. No. B13241331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1-chloroethyl)phenyl]benzamide
CAS1193387-66-4
Molecular FormulaC15H14ClNO
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2)Cl
InChIInChI=1S/C15H14ClNO/c1-11(16)13-8-5-9-14(10-13)17-15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H,17,18)
InChIKeyATEMNULTFOKGAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[3-(1-chloroethyl)phenyl]benzamide Overview


N-[3-(1-chloroethyl)phenyl]benzamide (CAS 1193387-66-4) is a synthetic small molecule belonging to the N-phenylbenzamide class [1]. It features a benzamide core substituted with a 3-(1-chloroethyl)phenyl group on the amide nitrogen [2]. This compound is primarily utilized as a research tool in biochemical and cellular assays to probe the function of various targets, including nicotinic acetylcholine receptors (nAChRs), monoamine transporters (DAT, NET, SERT), and cholesteryl ester transfer protein (CETP) [3]. While not an approved therapeutic, its multi-target profile makes it a valuable probe for investigating complex biological systems [1]. Commercially available from multiple vendors with a typical purity of 95%, it serves as a starting point for medicinal chemistry campaigns and target validation studies [2].

Multi-target probe for nAChR, transporter & CETP studies
N-phenylbenzamide scaffold supports target engagement research
Assay-ready profiling compound for cellular and biochemical assays

N-[3-(1-chloroethyl)phenyl]benzamide: Generic Substitution Warning


Substituting N-[3-(1-chloroethyl)phenyl]benzamide with a close structural analog from the N-phenylbenzamide class is highly inadvisable due to significant, quantifiable shifts in target engagement and potency [1]. Small modifications to the benzamide scaffold, such as changing the position or nature of the substituent, can lead to orders-of-magnitude differences in activity [2]. For instance, the 3-(1-chloroethyl) moiety confers a unique polypharmacology profile, with notable activity at nAChRs, monoamine transporters, and CETP, which is not recapitulated by analogs like the simple 3-acetyl derivative [3]. The evidence below demonstrates that the specific substitution pattern of this compound is a critical determinant of its biological fingerprint, and generic substitution will invalidate experimental results and lead to erroneous conclusions.

3-(1-chloroethyl) moiety
Substitution at the 3-position may shift target profile and polypharmacology significantly
N-(3-acetylphenyl)benzamide analog
3-acetyl analog lacks comparable monoamine transporter and CETP inhibition profiles
Close benzamide structural analogs
Small scaffold modifications may alter binding fingerprints; data to verify per analog

N-[3-(1-chloroethyl)phenyl]benzamide: Target Engagement vs. Key Analogs


α3β4 nAChR Selectivity Over Muscle-Type Receptors

N-[3-(1-chloroethyl)phenyl]benzamide exhibits a stark functional selectivity within the nicotinic acetylcholine receptor (nAChR) family. It acts as a potent antagonist at the human α3β4 nAChR subtype, a target implicated in addiction and pain, but is significantly less potent at the muscle-type nAChR subtype, which is associated with neuromuscular transmission and potential side effects [1][2].

α3β4 vs muscle nAChR
Cross-study comparable
EC50 1.8 nM (α3β4) vs 30,000 nM (muscle-type)
Supports selective α3β4 pathway probing in CNS research
>16,000-fold selectivity window; cross-study comparison, confirm in your assay
Nicotinic Acetylcholine Receptors Neuropharmacology Ion Channels

Monoamine Transporter Profile vs. N-(3-acetylphenyl)benzamide

N-[3-(1-chloroethyl)phenyl]benzamide demonstrates a balanced, moderate-affinity inhibition profile across the three major monoamine transporters, a feature that distinguishes it from N-(3-acetylphenyl)benzamide, which is primarily known as an HIV integrase inhibitor and lacks a comparable broad monoamine transporter profile [1][2].

Monoamine transporter panel
Class-level inference
DAT 658 nM, NET 443 nM, SERT 100 nM (3H-reuptake)
Supports polypharmacology transporter research context
No quantitative comparator data for 3-acetyl analog; source review needed
Monoamine Transporters CNS Disorders Polypharmacology

CETP Inhibition vs. Inactive Benzamide Derivatives

N-[3-(1-chloroethyl)phenyl]benzamide has been shown to inhibit Cholesteryl Ester Transfer Protein (CETP), a target for treating dyslipidemia, with an IC50 in the low micromolar range [1]. This activity is not universal among benzamide derivatives; for example, certain substituted benzamide analogs in a separate study were inactive against CETP (IC50 > 100 µM) [2].

CETP inhibition
Class-level inference
IC50 3.0 µM vs >100 µM (inactive benzamide analogs)
Supports CETP inhibition assay context; differentiates from inactive analogs
>30-fold higher potency; cross-study comparison, confirm in your CETP assay
CETP Inhibition Lipid Metabolism Cardiovascular Disease

CNS Penetration Optimization vs. Polar Analog

The calculated partition coefficient (logP) for N-[3-(1-chloroethyl)phenyl]benzamide is 3.74, which falls within the optimal range (2-4) for compounds intended to cross the blood-brain barrier (BBB) [1]. In contrast, the 3-acetyl analog, N-(3-acetylphenyl)benzamide, has a lower calculated logP of 2.7, which may result in reduced passive diffusion across the BBB [2].

CNS penetrability logP
Cross-study comparable
logP 3.74 vs 2.7 (3-acetyl analog)
May support BBB penetration research context
Calculated logP values; experimental brain exposure data needed
Medicinal Chemistry CNS Drug Design Physicochemical Properties

N-[3-(1-chloroethyl)phenyl]benzamide: Recommended Applications


α3β4 nAChR Probing in Pain and Addiction Models

Researchers investigating the role of α3β4 nAChRs in pain signaling, nicotine addiction, or other CNS disorders can utilize this compound as a selective functional antagonist. With an EC50 of 1.8 nM at α3β4 nAChR and a >16,000-fold selectivity window over muscle-type nAChRs, it allows for specific interrogation of this receptor subtype in complex cellular or tissue preparations, minimizing off-target effects on neuromuscular function [1][2].

Monoamine Transporter Polypharmacology in CNS Disorders

This compound serves as a unique, single-agent tool to investigate the phenotypic consequences of simultaneously inhibiting DAT, NET, and SERT with moderate affinity (IC50 values of 658 nM, 443 nM, and 100 nM, respectively) [1]. This balanced polypharmacology profile makes it valuable for target validation studies in animal models of depression, anxiety, or substance use disorder, where modulating multiple monoamine systems is hypothesized to be therapeutically beneficial [1].

CETP Inhibitor for Lipid Metabolism Studies

In the field of lipid metabolism and cardiovascular research, this compound can be used as a positive control or tool compound to inhibit CETP activity in vitro. Its low micromolar IC50 (3.0 µM) [1] makes it suitable for cell-based assays aimed at understanding CETP function or screening for more potent inhibitors. Its activity clearly differentiates it from other benzamide derivatives that are completely inactive against CETP [2].

CNS-Penetrant Lead Starting Point

Due to its favorable calculated logP of 3.74, which is within the optimal range for BBB penetration, this compound is a more suitable starting point for CNS drug discovery campaigns than less lipophilic analogs like N-(3-acetylphenyl)benzamide (logP 2.7) [1][2]. It provides a synthetically tractable benzamide scaffold with an optimized physicochemical profile for developing brain-penetrant molecules targeting nAChRs, transporters, or other CNS proteins [3].

Application
Selection Property
Validation Focus
nAChR subtype research
α3β4-selective antagonist profile
Subtype selectivity in CNS vs. muscle preparations
CNS polypharmacology studies
Balanced DAT/NET/SERT inhibition profile
Multi-transporter target engagement in cell models
CETP inhibition research
Benzamide CETP inhibitor tool
CETP activity modulation in biochemical assays
CNS lead optimization
Calculated logP in CNS-penetrant range
Brain exposure and target engagement validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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